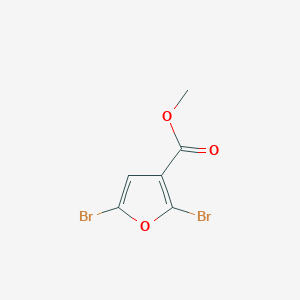

Methyl 2,5-dibromofuran-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2,5-dibromofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O3/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPNRTSFOSRSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675130 | |

| Record name | Methyl 2,5-dibromofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-26-3 | |

| Record name | Methyl 2,5-dibromofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 2,5-dibromofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Furans

The furan scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Its unique electronic properties and susceptibility to functionalization make it an invaluable heterocyclic building block.[4] Among the vast array of furan derivatives, halogenated furans serve as exceptionally versatile intermediates. The carbon-halogen bonds provide reactive handles for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions.[5][6][7]

This guide focuses on Methyl 2,5-dibromofuran-3-carboxylate (CAS 1150271-26-3), a molecule strategically equipped for sequential and diverse chemical modifications.[8] The presence of two bromine atoms at the activated α-positions (C2 and C5) and an ester moiety at the β-position (C3) creates a platform for constructing complex molecular architectures. This document provides a detailed, field-proven perspective on the synthesis of this compound, a comprehensive protocol for its structural verification, and an outlook on its potential applications.

Synthesis: A Directed Approach to Dibromination

The most logical and efficient pathway to this compound is the direct electrophilic bromination of a suitable precursor. The electron-withdrawing nature of the methyl carboxylate group deactivates the furan ring slightly compared to unsubstituted furan, but it also directs incoming electrophiles to the C2 and C5 positions. This inherent electronic bias allows for a highly regioselective transformation.[9]

Synthetic Strategy & Rationale

Our synthesis begins with the commercially available Methyl furan-3-carboxylate .[10] The core of the synthesis is a double electrophilic aromatic substitution reaction.

-

Choice of Brominating Agent : While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination or side reactions. N-Bromosuccinimide (NBS) is often a milder and more selective source of electrophilic bromine, making it a preferable choice for controlling the reaction on a sensitive heterocyclic system.[9]

-

Reaction Control : Furan's reactivity necessitates careful control of reaction conditions. The reaction is typically performed in a non-polar aprotic solvent, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), at a controlled temperature to prevent unwanted side reactions and ensure high yield of the desired dibrominated product.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from Methyl furan-3-carboxylate.

Materials:

-

Methyl furan-3-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.1 eq)

-

Chloroform (CHCl₃), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl furan-3-carboxylate (1.0 eq) in anhydrous chloroform. Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (2.1 eq) in anhydrous chloroform. Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of the furan ester over 30-60 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine/NBS. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure this compound.

Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. The following data provide a definitive analytical signature for this compound.

Physical and Spectroscopic Data Summary

| Property | Data |

| CAS Number | 1150271-26-3 |

| Molecular Formula | C₆H₄Br₂O₃ |

| Molecular Weight | 283.90 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.8-7.0 ppm (s, 1H, furan H-4), δ ~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 ppm (C=O), δ ~145 ppm (C-3), δ ~120 ppm (C-5), δ ~118 ppm (C-4), δ ~115 ppm (C-2), δ ~53 ppm (-OCH₃) |

| Mass Spec (EI) | M⁺ peaks at m/z 282, 284, 286 (approx. 1:2:1 ratio) |

| IR (KBr/ATR) | ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~3100 cm⁻¹ (=C-H stretch) |

Note: NMR chemical shifts are predicted based on known values for similar furan structures and are subject to minor variations based on solvent and instrument.[11][12][13][14][15][16][17][18][19][20]

Detailed Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides the most direct confirmation of successful dibromination. The disappearance of the signals for the α-protons (H-2 and H-5) of the starting material and the appearance of a single singlet for the remaining β-proton (H-4) is a key indicator. The methyl ester protons will appear as a sharp singlet, typically downfield around 3.9 ppm.[21]

-

¹³C NMR : The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bonded to bromine (C-2 and C-5) will be significantly shifted compared to the parent furan. The carbonyl carbon of the ester will appear at the lowest field (~162 ppm).[11][14][17][18]

-

-

Mass Spectrometry (MS) :

-

The mass spectrum is crucial for confirming the molecular weight and the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[22][23][24] A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion (M⁺) with peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1.[25] For this compound, this cluster will appear around m/z = 282, 284, and 286.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum helps confirm the presence of key functional groups. The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group, typically found around 1730 cm⁻¹. Other characteristic peaks include the C-O stretching of the ester and furan ring, and the aromatic C-H stretching.[26][27][28][29][30]

-

Characterization Workflow

Caption: Workflow for the structural characterization of the final product.

Applications and Future Directions

The true value of this compound lies in its potential as a versatile synthetic intermediate. The differential reactivity of the C-Br bonds can potentially be exploited for sequential functionalization.

-

Drug Discovery : As a highly functionalized heterocyclic molecule, it can serve as a starting point for the synthesis of novel compounds with potential therapeutic applications. Furan-containing molecules have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][31][32]

-

Cross-Coupling Reactions : The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[5][6][7][33][34] This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups, enabling the rapid construction of complex molecular libraries for screening in drug development programs.

-

Materials Science : Polysubstituted furans are precursors to novel polymers and functional materials with unique electronic and optical properties. The defined substitution pattern of this molecule makes it an attractive monomer for creating well-defined conjugated polymers.

The synthesis and robust characterization outlined in this guide provide a solid foundation for researchers to utilize this compound as a key building block in their respective fields.

References

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Furans, thiophenes and related heterocycles in drug discovery. | Semantic Scholar [semanticscholar.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. Furan(110-00-9) 13C NMR [m.chemicalbook.com]

- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR [m.chemicalbook.com]

- 21. mdpi.com [mdpi.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 24. ms isotopes: Br and Cl [employees.csbsju.edu]

- 25. savemyexams.com [savemyexams.com]

- 26. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Furan(110-00-9) IR Spectrum [chemicalbook.com]

- 29. researchgate.net [researchgate.net]

- 30. Furan [webbook.nist.gov]

- 31. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2,5-dibromofuran-3-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl 2,5-dibromofuran-3-carboxylate (CAS No. 1150271-26-3), a halogenated heterocyclic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to present a detailed predicted spectroscopic profile. This includes an in-depth interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for spectral acquisition are also detailed, offering a framework for the empirical validation of the predicted data. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural characterization of this and related furan derivatives.

Introduction: The Significance of Furan Scaffolds

Furan derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The incorporation of bromine atoms and an ester functional group, as seen in this compound, offers unique electronic properties and synthetic handles for further molecular elaboration. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the quality, purity, and intended chemical reactivity of such compounds in research and development pipelines.

This guide provides a detailed spectroscopic analysis of this compound, offering valuable insights for its identification and characterization.

Molecular Structure and Synthesis Overview

This compound possesses a five-membered furan ring substituted with two bromine atoms at the 2 and 5 positions and a methyl carboxylate group at the 3-position. The synthesis of such polysubstituted furans can be achieved through various methods, often involving the cyclization of appropriately functionalized precursors or the direct halogenation of a furan-3-carboxylate starting material.[1]

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the furan ring proton and the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Singlet | 1H | H-4 | The lone furan proton is deshielded by the electronegative oxygen and bromine atoms, as well as the electron-withdrawing carboxylate group. |

| ~ 3.8 - 4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group typically appear in this region. |

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing, although modern spectrometers can also reference to the residual solvent peak.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~ 140 - 145 | C-2 | The carbon atom attached to both oxygen and bromine is expected to be significantly downfield. |

| ~ 120 - 125 | C-5 | The carbon atom attached to bromine will be deshielded. |

| ~ 115 - 120 | C-4 | The CH carbon of the furan ring. |

| ~ 110 - 115 | C-3 | The carbon atom bearing the carboxylate group. |

| ~ 52 - 55 | -OCH₃ | The methyl carbon of the ester group. |

Note on Prediction: These chemical shifts are estimates based on the known effects of substituents on furan rings. The presence of two bromine atoms has a significant deshielding effect on the directly attached carbons.

Figure 2. Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the furan ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3100 | C-H stretch | Furan ring |

| ~ 2950 | C-H stretch | -OCH₃ |

| ~ 1720 - 1740 | C=O stretch | Ester |

| ~ 1550 - 1600 | C=C stretch | Furan ring |

| ~ 1200 - 1300 | C-O stretch | Ester |

| ~ 1000 - 1100 | C-O-C stretch | Furan ring |

| ~ 600 - 700 | C-Br stretch | Bromo-substituent |

Self-Validating Protocol: The presence of a strong absorption band around 1730 cm⁻¹ is a key indicator of the ester carbonyl group. The simultaneous observation of bands characteristic of the furan ring and C-Br stretching would provide strong evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₆H₄Br₂O₃), the molecular ion peak in the mass spectrum would be a characteristic cluster due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

| m/z | Ion | Description |

| 282/284/286 | [M]⁺ | Molecular ion peak cluster with a 1:2:1 intensity ratio, characteristic of a dibrominated compound. |

| 251/253/255 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 223/225/227 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 172/174 | [M - Br - COOCH₃]⁺ | Subsequent loss of a bromine radical. |

Experimental Causality: Electron Ionization (EI) is a common technique for volatile organic compounds and would likely produce a rich fragmentation pattern, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

An In-Depth Technical Guide to Methyl 2,5-dibromofuran-3-carboxylate: Properties, Synthesis, and Applications

Foreword: The Strategic Value of Halogenated Heterocycles

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as exceptionally versatile synthons. Their unique electronic properties and predisposition to undergo a variety of cross-coupling reactions make them indispensable building blocks for constructing complex molecular architectures. Methyl 2,5-dibromofuran-3-carboxylate (CAS No. 1150271-26-3) embodies this potential. This guide provides a comprehensive technical overview of its known properties, logical synthetic pathways, and its significant potential as a reactive intermediate for researchers in organic synthesis and medicinal chemistry.

Core Physicochemical & Structural Characteristics

This compound is a polysubstituted furan derivative. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is decorated with two bromine atoms at the electron-rich α-positions (C2 and C5) and a methyl ester group at a β-position (C3). This specific arrangement of functional groups dictates its physical properties and, more importantly, its chemical reactivity.

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identification and physical properties of the compound. It is noteworthy that while the compound is commercially available, detailed experimental data such as melting point and solubility are not widely reported in peer-reviewed literature.

| Property | Value | Source(s) |

| CAS Number | 1150271-26-3 | [1][2][3] |

| Molecular Formula | C₆H₄Br₂O₃ | [1][2][3] |

| Molecular Weight | 283.90 g/mol | [1][2][3] |

| Physical State | Solid | [2] |

| Purity | ≥95% - 98% (Typical Commercial Grade) | [2][3] |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | [3] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Insoluble in water. | Inferred |

| Canonical SMILES | COC(=O)C1=C(Br)OC(Br)=C1 | [2] |

| InChI Key | FZPNRTSFOSRSHI-UHFFFAOYSA-N | [2] |

Spectral Data Interpretation

-

¹H NMR: Two signals would be expected:

-

A singlet for the furan proton (-CH) at C4, likely in the δ 6.5-7.5 ppm region.

-

A singlet for the methyl ester protons (-OCH₃), likely in the δ 3.8-4.0 ppm region.

-

-

¹³C NMR: Six distinct carbon signals would be expected:

-

The carbonyl carbon of the ester (C=O) in the δ 160-170 ppm region.

-

Four carbons of the furan ring, with the two bromine-substituted carbons (C2, C5) shifted to lower field (higher ppm) than the other two (C3, C4).

-

The methyl carbon of the ester (-OCH₃) in the δ 50-55 ppm region.

-

-

IR Spectroscopy: Key absorption bands would include:

-

A strong C=O stretch for the ester carbonyl group, typically around 1720-1740 cm⁻¹.

-

C-O stretching bands for the ester and furan ether linkages, in the 1000-1300 cm⁻¹ region.

-

C-Br stretching vibrations, typically below 800 cm⁻¹.

-

Chemical Synthesis & Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atoms are prime sites for carbon-carbon bond formation, while the ester provides a handle for further modification.

Proposed Synthetic Pathway

A logical and efficient synthesis would likely involve the esterification of the corresponding carboxylic acid. This precursor, 2,5-dibromofuran-3-carboxylic acid, can be prepared from furan-based starting materials.

Caption: Proposed Fischer Esterification synthesis route.

Representative Synthesis Protocol: Fischer Esterification

While a specific literature protocol for this molecule is elusive, the Fischer-Speier esterification is a standard, robust method for this transformation.[4][5] The following represents a field-proven, general methodology that would be the starting point for optimization.

Objective: To convert 2,5-dibromofuran-3-carboxylic acid to its corresponding methyl ester.

Materials:

-

2,5-dibromofuran-3-carboxylic acid (1.0 eq)

-

Methanol (Anhydrous, used as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate or Dichloromethane (for extraction)

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromofuran-3-carboxylic acid.

-

Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both the solvent and the alcohol source.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.

-

Expert Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the methanol.[4]

-

-

Heating: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Trustworthiness Check: This step is critical to quench the catalyst and remove the acidic starting material, ensuring that only the neutral ester product is extracted into the organic phase.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, 3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water.

-

Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization or flash column chromatography.

Key Chemical Reactivity: The Power of Cross-Coupling

The primary value of this molecule in synthetic chemistry lies in the reactivity of its two C-Br bonds. The α-positions (C2 and C5) of the furan ring are highly activated towards palladium-catalyzed cross-coupling reactions.[6] This allows for the selective introduction of aryl, alkyl, or other functional groups.

Regioselectivity: In dihalogenated furans, the α-positions (C2/C5) are generally more reactive towards oxidative addition by a Pd(0) catalyst than the β-positions.[7] For this compound, both C2 and C5 are α-positions. While they are electronically similar, the steric hindrance from the adjacent ester group at C3 may slightly disfavor reaction at the C2 position, potentially allowing for selective mono-functionalization at C5 under carefully controlled conditions. This differential reactivity is a key strategic element for building complex, unsymmetrical molecules.

References

An In-Depth Technical Guide to Methyl 2,5-dibromofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dibromofuran-3-carboxylate, bearing the CAS number 1150271-26-3, is a halogenated heterocyclic compound that presents significant opportunities as a versatile building block in organic synthesis and medicinal chemistry.[1][2] The furan scaffold is a core structure in numerous biologically active compounds, and the presence of two bromine atoms at the 2 and 5 positions, along with a methyl ester at the 3 position, offers a rich platform for molecular elaboration.[3][4] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, key reactions, and potential applications in the realm of drug discovery, underpinned by established chemical principles and analogous reactivity studies.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in a research and development setting.

| Property | Value | Source |

| CAS Number | 1150271-26-3 | [1][2] |

| Molecular Formula | C₆H₄Br₂O₃ | [1][2] |

| Molecular Weight | 283.90 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Purity | Typically ≥98% | [2] |

Synthesis and Mechanism

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a highly probable and logical synthetic route can be devised from fundamental organic chemistry principles and established methodologies for analogous furan derivatives. The proposed two-step synthesis involves the esterification of 2,5-dibromofuran-3-carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,5-Dibromofuran-3-carboxylic acid

This initial step involves the bromination of furan followed by directed ortho-metalation and carboxylation.

-

Bromination of Furan: Furan is first dibrominated at the 2 and 5 positions. This reaction is typically carried out using bromine in a suitable solvent like dimethylformamide (DMF).[5] The electron-rich nature of the furan ring facilitates electrophilic substitution, preferentially at the alpha positions.

-

Directed Lithiation and Carboxylation: The resulting 2,5-dibromofuran is then subjected to a directed lithiation. Due to the higher acidity of the proton at the 3-position compared to the remaining proton at the 4-position, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) will selectively deprotonate the 3-position. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group. An acidic workup protonates the carboxylate to yield 2,5-dibromofuran-3-carboxylic acid.

Step 2: Fischer Esterification

The synthesized carboxylic acid is then converted to its methyl ester.

-

Reaction Setup: 2,5-Dibromofuran-3-carboxylic acid is dissolved in an excess of methanol, which serves as both the solvent and the reactant.

-

Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Nucleophilic Attack and Ester Formation: The methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final product, this compound.[6] The reaction is typically heated to reflux to drive it to completion.

-

Workup and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst. The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds at the 2 and 5 positions of the furan ring are susceptible to oxidative addition to a palladium(0) catalyst, initiating cross-coupling catalytic cycles.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromofuran with an organoboron reagent, typically an aryl or heteroaryl boronic acid or ester, in the presence of a palladium catalyst and a base. This is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Stille Coupling: The Stille coupling utilizes an organostannane reagent as the coupling partner. This reaction is known for its tolerance of a wide range of functional groups and is often employed when other coupling methods may be less effective.

Potential in Drug Discovery and Medicinal Chemistry

While specific examples of the use of this compound in drug discovery are not prevalent in the current literature, its structural motifs suggest significant potential. The furan ring is a key component of many natural products and synthetic drugs.[3] Furthermore, benzofuran derivatives, which share the core furan heterocycle, have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]

The ability to selectively functionalize the 2 and 5 positions of the furan ring via cross-coupling reactions allows for the systematic exploration of the chemical space around this scaffold. This makes this compound an attractive starting material for the generation of libraries of novel compounds for biological screening. For instance, the introduction of various aryl and heteroaryl groups could lead to the discovery of new kinase inhibitors, receptor antagonists, or antimicrobial agents.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl ester protons (O-CH₃) is expected around 3.8-4.0 ppm. A singlet for the furan proton at the 4-position would likely appear in the aromatic region, around 7.0-7.5 ppm. |

| ¹³C NMR | Signals for the methyl ester carbon (O-CH₃) would be expected around 50-55 ppm. The carbonyl carbon of the ester should appear around 160-165 ppm. Four distinct signals for the furan ring carbons are expected in the range of 100-150 ppm, with the carbons attached to bromine appearing at the higher end of this range. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester is expected in the range of 1720-1740 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region, typically below 700 cm⁻¹. C-O stretching bands for the ester and the furan ring will appear in the 1000-1300 cm⁻¹ region.[7][8] |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M⁺) would be observed at m/z = 282/284/286. |

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its dibrominated furan core, coupled with a reactive ester functionality, provides a strategic platform for the construction of complex molecular architectures. While its direct application in drug discovery is yet to be extensively reported, its potential as a scaffold for the development of novel therapeutic agents is significant. The synthetic pathways and reactivity profiles discussed in this guide offer a solid foundation for researchers and scientists to explore the full potential of this promising chemical intermediate in their research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. CAS 1150271-26-3 | this compound - Synblock [synblock.com]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-Dibromofuran [ch.ic.ac.uk]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Reactivity of the Furan Ring in Methyl 2,5-dibromofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dibromofuran-3-carboxylate is a highly functionalized heterocyclic building block with significant potential in organic synthesis, medicinal chemistry, and materials science. The presence of two bromine atoms at the activated α-positions, coupled with an electron-withdrawing methyl carboxylate group at a β-position, imparts a unique and tunable reactivity profile to the furan scaffold. This guide provides a comprehensive analysis of the reactivity of this compound, focusing on its synthesis, spectroscopic characterization, and its utility in key synthetic transformations including palladium-catalyzed cross-coupling reactions, selective lithiation, and cycloaddition reactions. By elucidating the underlying principles that govern its reactivity, this document aims to empower researchers to effectively harness the synthetic potential of this versatile furan derivative. Furan-based scaffolds are prevalent in a multitude of natural products and pharmaceuticals, underscoring their importance in drug discovery.[1]

Introduction: The Furan Scaffold in Modern Synthesis

The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in the synthesis of a vast array of complex molecules.[2] Its unique electronic properties and ability to participate in a diverse range of chemical transformations have established it as a valuable synthon in both academic and industrial research.[3] In the context of drug discovery, the furan moiety is often employed as a bioisosteric replacement for other aromatic systems, offering a means to modulate physicochemical properties and enhance biological activity.[4] The strategic functionalization of the furan ring is therefore a critical endeavor, and halogenated furans, such as this compound, represent a particularly versatile class of intermediates for the construction of novel molecular architectures.

This technical guide will delve into the specific reactivity of this compound, providing insights into how the interplay of its substituents governs its chemical behavior.

Synthesis of this compound

The synthesis of this compound can be logically approached through the electrophilic bromination of a suitable furan-3-carboxylate precursor. The α-positions (C2 and C5) of the furan ring are inherently more susceptible to electrophilic attack than the β-positions.

A plausible synthetic route commences with the readily available methyl furan-3-carboxylate. Direct bromination of furan itself with bromine in dimethylformamide is a known method for producing 2,5-dibromofuran.[5] A similar strategy can be employed for the synthesis of the title compound.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous bromination procedures for furan carboxylic acids.[6]

-

To a solution of methyl furan-3-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or dimethylformamide (DMF), slowly add bromine (2.2 eq) at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to 45-50 °C and maintain for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ 7.30-7.40 (s, 1H, H-4), 3.85-3.95 (s, 3H, -OCH₃) |

| ¹³C NMR | δ 160-165 (C=O), 145-150 (C5-Br), 120-125 (C2-Br), 115-120 (C4), 110-115 (C3), 52-53 (-OCH₃) |

| IR (cm⁻¹) | ~1730 (C=O stretch), ~1550, 1450 (C=C stretch), ~1250 (C-O stretch), ~750 (C-Br stretch) |

| Mass Spec (EI) | M⁺ at m/z 282, 284, 286 (isotopic pattern for 2 Br atoms) |

Rationale for Spectroscopic Predictions

-

¹H NMR: The furan ring possesses a single proton at the C4 position. The electron-withdrawing effects of the two bromine atoms and the methyl carboxylate group will deshield this proton, leading to a downfield chemical shift. The methyl group of the ester will appear as a singlet in the typical region for such protons.

-

¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal. The carbon atoms attached to the bromine atoms (C2 and C5) will also be significantly deshielded. The chemical shifts of the furan ring carbons are influenced by the electronegativity of the substituents.

-

IR Spectroscopy: The most prominent peak will be the strong carbonyl stretch of the ester group. The characteristic C=C and C-O stretching frequencies of the furan ring will also be present, along with a C-Br stretching vibration at a lower wavenumber.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M⁺, M⁺+2, and M⁺+4).

Reactivity of the Furan Ring

The reactivity of this compound is dominated by the two bromine substituents at the α-positions and the electron-withdrawing nature of the methyl carboxylate group. This substitution pattern allows for a range of selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds at the C2 and C5 positions are highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

Regioselectivity: A key aspect of the reactivity of this molecule is the potential for regioselective functionalization. The C5 position is generally more reactive towards oxidative addition by a palladium(0) catalyst than the C2 position. This is due to the electronic influence of the adjacent electron-withdrawing methyl carboxylate group at C3, which makes the C2-Br bond stronger and the C5-Br bond more polarized and thus more susceptible to oxidative addition. By carefully controlling the stoichiometry of the coupling partners, selective mono-functionalization at the C5 position can be achieved.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide.[3]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from procedures for the Suzuki coupling of dibromothiophenes.[3]

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the mono-arylated product.

The Stille reaction provides an alternative method for C-C bond formation, utilizing an organotin reagent.[7] It is often favored for its tolerance of a wide range of functional groups.

Catalytic Cycle for Stille Coupling

Caption: Catalytic cycle for the Stille cross-coupling reaction.

This protocol is adapted from general Stille coupling procedures.

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., anhydrous THF or DMF).

-

Add the organostannane reagent (1.1 eq) via syringe.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Lithiation and Subsequent Functionalization

While the C-Br bonds are the primary sites of reactivity, the remaining C-H bond at the C4 position can be functionalized via deprotonation with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile. The low acidity of the β-protons on the furan ring requires careful selection of reaction conditions to achieve selective metalation.[5]

Experimental Protocol: Lithiation and Electrophilic Quench

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of n-BuLi or LDA (1.1 eq) and stir the mixture at -78 °C for 1 hour.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Diels-Alder Reactivity

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[8] The aromaticity of the furan ring makes it less reactive than non-aromatic dienes, and the reaction is often reversible. The presence of two electron-withdrawing bromine atoms and a methyl carboxylate group on the furan ring of this compound will decrease its reactivity as a diene in a normal electron-demand Diels-Alder reaction. However, it may participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

Applications in Drug Discovery and Materials Science

The ability to selectively functionalize this compound at multiple positions makes it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery. The resulting polysubstituted furans can be explored for a wide range of biological activities. In materials science, the incorporation of such functionalized furans into polymers can lead to materials with novel electronic and photophysical properties. The furan ring is a key component in a number of clinically important drugs.[9]

Conclusion

This compound is a versatile and highly reactive building block that offers numerous opportunities for the synthesis of complex molecular architectures. A thorough understanding of its reactivity, particularly the regioselectivity of its palladium-catalyzed cross-coupling reactions, is crucial for its effective utilization. This guide has provided a comprehensive overview of the synthesis, characterization, and key reactions of this compound, offering a foundation for its application in the fields of medicinal chemistry, organic synthesis, and materials science.

References

- 1. rsc.org [rsc.org]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Synthetic Versatility of Methyl 2,5-dibromofuran-3-carboxylate: A Technical Guide to Functional Group Transformations

Abstract

Methyl 2,5-dibromofuran-3-carboxylate is a highly functionalized heterocyclic building block poised for complex molecular synthesis. Possessing three distinct reactive centers—two electronically different carbon-bromine bonds at the C2 and C5 positions and a methyl ester at C3—this scaffold offers a rich platform for selective chemical modifications. This technical guide provides an in-depth exploration of the key functional group transformations of this versatile molecule. We will delve into the causality behind experimental choices for regioselective palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and transformations of the carboxylate moiety. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this compound for applications in drug discovery, materials science, and agrochemical development.

Introduction: The Strategic Value of a Polysubstituted Furan Core

The furan ring is a privileged scaffold in a multitude of natural products and pharmaceutically active compounds. Its unique electronic properties and conformational characteristics make it a desirable core for molecular design. This compound, with its defined substitution pattern, serves as an exceptional starting material for the construction of complex, poly-substituted furan derivatives. The differential reactivity of the C-Br bonds, influenced by the electron-withdrawing ester group, is the cornerstone of its synthetic utility, allowing for programmed, regioselective functionalization.

Synthesis of the Starting Material

The preparation of 2,5-dibromofuran is typically achieved through the direct bromination of furan in a suitable solvent like dimethylformamide[1]. Subsequent functionalization at the C3 position can be accomplished through various synthetic routes, often involving metalation and carboxylation prior to esterification, to yield the target compound.

Transformations of the Carbon-Bromine Bonds

The two bromine atoms on the furan ring are the primary loci for diversification. Their transformation is most effectively achieved through modern cross-coupling methodologies and metal-halogen exchange, which provide reliable pathways to new C-C, C-N, and C-O bonds.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they are particularly well-suited for the functionalization of aryl and heteroaryl halides. For this compound, these reactions offer a predictable and highly versatile means of introducing new substituents.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for creating biaryl and vinyl-aryl linkages.[2] The reaction's tolerance to a wide range of functional groups makes it ideal for use with our multifunctional substrate.

Causality of Experimental Design: The regioselectivity of the Suzuki coupling on dibrominated furans and thiophenes is often dictated by electronic effects. The C5-Br bond is generally more reactive towards oxidative addition to the Pd(0) catalyst than the C2-Br bond, which is adjacent to the electron-withdrawing methyl ester group. This difference in reactivity allows for selective mono-functionalization at the C5 position under controlled conditions. By adjusting stoichiometry and reaction times, either mono- or di-substituted products can be favored.

Experimental Protocol: Regioselective Mono-arylation at C5

-

Reaction Setup: To a pressure tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (3 mol%), and a suitable base such as K₂CO₃ (2.0 M aqueous solution, 2.0 equiv.).

-

Solvent: Add a 4:1 mixture of dioxane/water (5 mL).

-

Execution: Purge the mixture with argon for 15 minutes. Seal the tube and heat the reaction mixture to 80-90 °C for 3-5 hours, monitoring by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water (25 mL), and extract with CH₂Cl₂ (3 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptanes) to yield the 5-aryl-2-bromo-3-methoxycarbonylfuran.

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions on polybrominated furans and thiophenes.[3][4][5]

The Stille reaction provides an alternative C-C bond formation strategy, coupling the substrate with an organotin reagent.[6] A key advantage is the stability of organostannanes to many reaction conditions, though their toxicity is a significant consideration.

Causality of Experimental Design: Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligands is crucial for efficient turnover. Ligands such as triphenylphosphine or tri(2-furyl)phosphine are commonly employed. The transmetalation step is often rate-limiting and can be influenced by the solvent and any additives.

Experimental Protocol: General Procedure for Stille Coupling

-

Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1-1.2 equiv.) in anhydrous THF or NMP (10 mL).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand.

-

Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring for completion.

-

Work-up: After cooling, dilute the reaction with diethyl ether and filter through a pad of celite. The filtrate can be washed with an aqueous KF solution to precipitate tin byproducts. Separate the organic layer, dry, and concentrate.

-

Purification: Purify the crude product via column chromatography.

This protocol is based on established Stille coupling methodologies.[6][7]

The Sonogashira coupling is a powerful method for the synthesis of aryl and vinyl alkynes, employing a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is highly valuable for extending the carbon framework of the furan ring.

Causality of Experimental Design: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. The choice of base, typically an amine like triethylamine or diisopropylamine, is critical as it also serves as the solvent in many cases.

Experimental Protocol: Copper-Free Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as DMSO or THF (5 mL), add a palladium precatalyst like [DTBNpP]Pd(crotyl)Cl (2.5 mol%) and a base like TMP (2,2,6,6-tetramethylpiperidine) (2.0 equiv.).

-

Execution: Stir the reaction mixture under an argon atmosphere at room temperature for 12-24 hours.

-

Work-up: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify by flash chromatography.

This modern, copper-free protocol is adapted from literature procedures to minimize homocoupling of the alkyne.[9]

Metal-Halogen Exchange: Generating Nucleophilic Furan Intermediates

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a potent nucleophile.[10] This transformation is particularly useful for introducing functional groups that are not accessible via cross-coupling reactions.

Causality of Experimental Design: The reaction of an aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, results in a rapid exchange of the bromine atom for a lithium atom. The resulting aryllithium species is highly nucleophilic and can react with a wide range of electrophiles. The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions, such as attack of the organolithium reagent on the ester functionality. The choice of solvent, often THF or diethyl ether, is crucial for stabilizing the organolithium intermediate.

Experimental Protocol: Lithiation and Quenching with an Electrophile

-

Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise to the stirred solution. The exchange is typically very fast. Stir for 15-30 minutes at -78 °C.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equiv.) to the solution and allow the reaction to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

This protocol is based on standard procedures for lithium-halogen exchange on aryl bromides.[10][11]

Table 1: Comparison of C-Br Bond Transformation Methods

| Reaction | Reagent Type | Bond Formed | Key Advantages | Key Considerations |

| Suzuki-Miyaura | Organoboron | C-C (sp²-sp²) | High functional group tolerance; non-toxic byproducts. | Requires a base for activation of the boronic acid.[2] |

| Stille | Organostannane | C-C | Stable reagents; tolerant of many functional groups. | Toxicity of tin compounds; difficult byproduct removal.[6] |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Direct introduction of alkynes; mild conditions. | Copper co-catalyst can lead to alkyne homocoupling.[8] |

| Metal-Halogen | Organolithium | C-Li | Forms a highly nucleophilic intermediate for various electrophiles. | Requires cryogenic temperatures; potential for side reactions with the ester.[10] |

Transformations of the Methyl Ester Group

The methyl ester at the C3 position offers another handle for synthetic modification, primarily through hydrolysis to the carboxylic acid or reduction to the corresponding alcohol.

Hydrolysis to the Carboxylic Acid

The conversion of the methyl ester to the carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. This unmasks a versatile functional group for further derivatization, such as amide bond formation.

Experimental Protocol: Base-Mediated Ester Hydrolysis

-

Reaction Setup: Dissolve this compound (1.0 mmol) in a mixture of methanol (10 mL) and water (2 mL).

-

Execution: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 equiv.). Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

-

Work-up: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

-

Isolation: The resulting carboxylic acid may precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 2,5-dibromofuran-3-carboxylic acid.

Reduction to the Primary Alcohol

Reduction of the ester group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Causality of Experimental Design: Strong, nucleophilic hydrides are required to reduce the ester functionality. LiAlH₄ will readily reduce the ester, but it is highly reactive and may also affect the C-Br bonds. DIBAL-H is a bulkier and less reactive reducing agent that often provides better selectivity, especially at low temperatures.[12] It can sometimes allow for the reduction of an ester to an aldehyde if the reaction conditions are carefully controlled. For the full reduction to the alcohol, an excess of the reducing agent is typically used.

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: In a flame-dried flask under argon, suspend lithium aluminum hydride (2.0 equiv.) in anhydrous THF (10 mL). Cool the suspension to 0 °C.

-

Addition of Ester: Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the LiAlH₄ suspension.

-

Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Carefully quench the reaction by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form. Filter the mixture through celite and wash the filter cake with THF.

-

Purification: Concentrate the filtrate and purify the resulting alcohol by column chromatography.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. The strategic application of palladium-catalyzed cross-coupling reactions allows for the selective introduction of aryl, vinyl, and alkynyl groups at the C2 and C5 positions. Metal-halogen exchange provides a complementary route to furan-based nucleophiles, enabling reactions with a broad range of electrophiles. Furthermore, the methyl ester at C3 can be readily hydrolyzed or reduced, providing additional avenues for molecular diversification. The protocols and mechanistic rationale presented in this guide are intended to provide researchers with a solid foundation for harnessing the synthetic potential of this valuable heterocyclic scaffold.

References

- 1. 2,5-Dibromofuran [ch.ic.ac.uk]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

Methyl 2,5-dibromofuran-3-carboxylate: A Versatile Scaffold for Modern Synthetic Chemistry

Introduction: The Strategic Value of a Dihalogenated Heterocycle

In the landscape of synthetic intermediates, few molecules offer the strategic versatility of Methyl 2,5-dibromofuran-3-carboxylate. This deceptively simple furan derivative is a powerful building block, engineered with a unique combination of reactive sites that empower chemists to construct complex molecular architectures with precision and efficiency. Its structure, featuring a furan core flanked by two bromine atoms at the highly reactive C2 and C5 positions and a methyl carboxylate at C3, provides orthogonal handles for a host of chemical transformations.

The strategic placement of the two bromine atoms is the cornerstone of its utility. These positions are ripe for participation in a wide array of palladium-catalyzed cross-coupling reactions, one of the most transformative technologies in modern organic synthesis.[1][2] This allows for the sequential and selective introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. The ester functionality at the C3 position not only influences the electronic properties of the furan ring but also serves as a synthetic handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its synthesis, elucidate the causality behind its reactivity, provide field-proven protocols for its key transformations, and showcase its application in the synthesis of high-value compounds relevant to the pharmaceutical and materials science sectors.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below. While specific spectra are lot-dependent, the expected NMR signals provide a baseline for quality control.

| Property | Value | Source |

| CAS Number | 1150271-26-3 | [3][4][5] |

| Molecular Formula | C₆H₄Br₂O₃ | [3][4][6] |

| Molecular Weight | 283.90 g/mol | [3][4][6] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95-98% | [5][6] |

| Storage | Store in a dry, sealed place | [3] |

Expected Spectroscopic Data:

-

¹H NMR: Two singlets are expected: one corresponding to the methyl ester protons (-OCH₃) around 3.9 ppm, and another for the lone furan proton at the C4 position (Ar-H), typically downfield around 6.5-7.5 ppm.

-

¹³C NMR: Signals for the ester carbonyl carbon (~160-165 ppm), the furan ring carbons (with C2 and C5, attached to bromine, being significantly shifted), and the methyl ester carbon (~52 ppm) would be anticipated.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).

Synthesis and Purification: A Plausible Pathway

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into its chemical nature. A logical and efficient laboratory-scale synthesis involves the direct, regioselective dibromination of the readily available precursor, Methyl furan-3-carboxylate.[7]

Figure 1: Proposed synthesis of the title compound.

Causality of the Reaction: The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The oxygen heteroatom strongly activates the α-positions (C2 and C5) towards electrophiles, directing the incoming bromine atoms to these sites with high regioselectivity.[8] The methyl carboxylate group at C3 is an electron-withdrawing group, which deactivates the ring, but its influence is overcome by the powerful directing effect of the furan oxygen. Using a slight excess of bromine ensures complete dibromination.

Representative Synthesis Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve Methyl furan-3-carboxylate (1.0 eq.) in glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (2.2 eq.) in glacial acetic acid via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring & Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any excess bromine. The color should change from reddish-brown to pale yellow or colorless. Add water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude solid under vacuum. For high purity, recrystallize from a suitable solvent system (e.g., ethanol/water) or perform column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis, comparing the data to expected values.

The Core of Versatility: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound lies in the synthetic potential of its two C-Br bonds. These sites are ideal substrates for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds with exceptional control.[1][9]

Figure 2: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of the organoboron reagents.[10] This reaction forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the bromofuran with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][11] The ability to perform this reaction twice on the same molecule allows for the synthesis of symmetrical 2,5-disubstituted furans or, through a stepwise approach, unsymmetrical derivatives.

Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle.[2][12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the furan, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Stille Coupling: Orthogonal Reactivity

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide variety of functional groups.[13][14] While the toxicity of tin compounds is a significant drawback, the reaction remains valuable for specific transformations where other methods may fail.[15] The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14]

Sonogashira Coupling: Introducing Alkynyl Functionality

To install valuable alkynyl moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the bromofuran with a terminal alkyne, co-catalyzed by palladium and a copper(I) salt in the presence of a base.[16] This reaction is instrumental in creating precursors for more complex heterocyclic systems or for materials with interesting electronic properties.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed, self-validating workflow for a typical Suzuki-Miyaura reaction to synthesize a 2,5-diaryl-furan-3-carboxylate derivative.

Figure 3: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), potassium carbonate (3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via cannula.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Self-Validation (Monitoring): Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot. A successful reaction is indicated by the formation of a new, more nonpolar product spot.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Final Validation: The structure and purity of the isolated product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery and Natural Product Synthesis